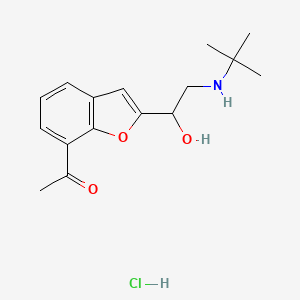

1'-Oxobufuralol Hydrochloride

Description

Contextualizing 1'-Oxobufuralol Hydrochloride within Benzofuran (B130515) Chemistry

This compound belongs to the benzofuran class of heterocyclic compounds. researchgate.net Benzofurans, which feature a fused benzene (B151609) and furan (B31954) ring system, are a common scaffold in many biologically active molecules. researchgate.netresearchgate.net This structural motif is of considerable interest to medicinal chemists due to the wide range of pharmacological activities exhibited by its derivatives. researchgate.net The benzofuran core in this compound is a key structural feature that influences its chemical properties and biological interactions.

Overview of Scientific Inquiry on this compound

Scientific investigation into this compound has predominantly focused on its role as a major metabolite of bufuralol (B1668043). researchgate.netnih.gov Research has extensively documented its formation through the metabolic oxidation of 1'-hydroxybufuralol (B194460), a primary metabolite of bufuralol. researchgate.net This metabolic pathway is of particular interest as it is primarily mediated by the cytochrome P450 enzyme CYP2D6. karger.comnih.gov Consequently, the quantification of 1'-Oxobufuralol has been utilized as a biomarker to assess CYP2D6 enzyme activity, which is known to exhibit significant genetic polymorphism in human populations. nih.govnih.govpharmgkb.org Studies have explored the stereoselective metabolism of bufuralol, noting that the formation of 1'-Oxobufuralol can be influenced by the specific stereoisomer of the parent drug. researchgate.net

Scope and Significance of Current Research Trajectories

Current research involving this compound continues to center on its utility in pharmacogenomic and drug metabolism studies. nih.govpharmgkb.orghee.nhs.uk The compound serves as a critical tool for phenotyping individuals based on their CYP2D6 metabolic capacity, which has implications for personalized medicine. nih.gov Understanding the rate and extent of 1'-Oxobufuralol formation helps in predicting how an individual might metabolize other drugs that are substrates for CYP2D6. pharmgkb.orghee.nhs.uk Furthermore, analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are continually being refined for the sensitive and specific detection of 1'-Oxobufuralol and other bufuralol metabolites in biological matrices. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data points for this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 137740-37-5 |

| Molecular Formula | C16H22ClNO3 |

| Molecular Weight | 311.81 g/mol . americanchemicalsuppliers.com |

| Synonyms | 1-[2-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]ethanone Hydrochloride, Ro 03-7928. americanchemicalsuppliers.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRDATHVMCLZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676085 | |

| Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137740-37-5 | |

| Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Oxobufuralol Hydrochloride

Chemo-Enzymatic Synthesis Approaches to 1'-Oxobufuralol Hydrochloride

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often integrated within a classical chemical synthesis route to achieve results that are difficult to obtain through purely chemical means. beilstein-journals.orggoogle.com This approach is particularly valuable for establishing chiral centers with high enantiomeric purity, a critical aspect in the synthesis of many pharmacologically active molecules. unila.ac.id For 1'-Oxobufuralol and its precursors, enzymatic methods provide an efficient pathway to optically pure intermediates. uniovi.es

Enzymatic Resolution of Racemic Precursors

A key strategy in synthesizing enantiomerically pure compounds is the kinetic resolution of a racemic mixture. In the context of bufuralol-related structures, a pivotal precursor is the racemic bromohydrin, 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol. uniovi.es Enzymatic resolution of this compound allows for the separation of its (R) and (S)-enantiomers. This process relies on an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. unila.ac.iduniovi.es The result is the formation of two different, easily separable compounds: the unreacted alcohol enantiomer and the newly formed ester of the other enantiomer. uniovi.es

Role of Lipase Enzymes (e.g., CAL-B) in Stereo-Controlled Synthesis

Lipases are a class of enzymes widely used in organic synthesis due to their stability, availability, and broad substrate tolerance. mdpi.commdpi.com For the synthesis of chiral precursors to 1'-Oxobufuralol, Lipase B from Candida antarctica (CAL-B) has proven to be a highly effective biocatalyst. uniovi.es CAL-B is utilized to perform a stereo-controlled acylation of the racemic alcohol precursor. uniovi.es The enzyme exhibits high selectivity, preferentially acylating one enantiomer of the alcohol. For example, in the resolution of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol, CAL-B catalyzes the enantioselective acylation to provide the (R)-alcohol and the (S)-ester in enantiopure forms. uniovi.es This enzymatic step is crucial for setting the desired stereochemistry at the hydroxyl-bearing carbon, which is a key chiral center in the final molecule.

Optimized Reaction Conditions for High Purity and Yield

The efficiency of enzymatic reactions is highly dependent on reaction conditions such as the choice of solvent, acyl donor, temperature, and enzyme loading. srce.hrdss.go.th For the CAL-B catalyzed resolution of the bufuralol (B1668043) precursor, specific conditions have been optimized to maximize both the yield and the enantiomeric purity of the products. uniovi.es The reaction is typically performed in an organic solvent like toluene, which is compatible with the enzyme's activity. Vinyl esters, such as vinyl dodecanoate (B1226587), are often used as acyl donors because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. uniovi.es

Table 1: Optimized Conditions for CAL-B Catalyzed Resolution of a Bufuralol Precursor uniovi.es

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica Lipase B (CAL-B) |

| Substrate | Racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol |

| Acyl Donor | Vinyl dodecanoate (2 equivalents) |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Outcome | Enantiopure (R)-alcohol and (S)-ester |

These optimized parameters ensure that the enzymatic resolution proceeds efficiently on a preparative scale, yielding the chiral building blocks necessary for the subsequent synthesis of 1'-Oxobufuralol with high optical purity. uniovi.es

Classical Organic Synthesis Routes to this compound and Related Structures

Classical organic synthesis provides the foundational methods for constructing the core molecular framework of 1'-Oxobufuralol from simpler, commercially available starting materials. masterorganicchemistry.commsu.edu These routes involve the sequential formation of the benzofuran (B130515) ring system followed by the elaboration of the side chain. researchgate.netresearchgate.net

Halogenation and Reduction Strategies for Benzofuran Scaffolds

Halogenation and reduction are key transformations in the synthesis of 1'-Oxobufuralol and its precursors. researchgate.net Bromination is a common strategy to introduce a reactive handle for subsequent reactions. For example, a 2-acetylbenzofuran (B162037) can be brominated to yield a 2-bromoacetylbenzofuran. nih.govnih.gov This α-bromoketone is a versatile intermediate.

Reduction of carbonyl groups is another essential step. The 2-bromoacetylbenzofuran can be reduced to the corresponding bromohydrin. researchgate.net This reduction can be achieved using various reducing agents. For stereocontrol, chiral reducing agents like (-)-B-chlorodiisopinocampheylborane can be employed to produce the bromohydrin with a degree of enantioselectivity. researchgate.net Alternatively, non-selective reducing agents like sodium borohydride (B1222165) can be used to produce the racemic bromohydrin, which can then be resolved using the enzymatic methods described previously. uniovi.eswikipedia.org The resulting bromohydrin or its corresponding epoxide is then reacted with tert-butylamine (B42293) to complete the side chain, leading to the 1'-Oxobufuralol structure. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid. afjbs.com

Salt Formation and Crystallization Techniques for Hydrochloride Form

The hydrochloride salt of an active pharmaceutical ingredient (API) is often preferred to enhance properties such as solubility, stability, and bioavailability. sigmaaldrich.commdpi.com The formation of this compound involves the reaction of the basic amine in the 1'-Oxobufuralol free base with hydrochloric acid.

Salt Formation: The most direct method for preparing a hydrochloride salt is by reacting the free base of the organic amine with hydrochloric acid. googleapis.compharmtech.com This can be accomplished using various forms of HCl:

Aqueous HCl: A common and straightforward method involves dissolving the 1'-Oxobufuralol base in a suitable organic solvent and adding a stoichiometric amount of aqueous hydrochloric acid. googleapis.com The salt typically precipitates from the solution. However, this method can lead to lower yields if the salt is soluble in water and may not be suitable if an anhydrous salt form is required. googleapis.com

HCl in Organic Solvent: A solution of HCl gas dissolved in an anhydrous organic solvent, such as diethyl ether or isopropanol, can be used. googleapis.com This is often preferred when the presence of water must be avoided to prevent the formation of hydrates and to ensure the isolation of a solid crystalline product. googleapis.com

Gaseous HCl: Bubbling anhydrous hydrogen chloride gas directly through a solution of the free base is another method to produce the hydrochloride salt, though this can be more complex on a large scale due to equipment and safety considerations. googleapis.com

Trialkylsilyl Halides: An alternative method involves reacting the free base in a solvent with a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride. googleapis.com This can be a reliable way to obtain a defined crystal structure with good yield. googleapis.com

Crystallization Techniques: Once the salt is formed, obtaining a crystalline solid with desired characteristics is crucial. Crystallization is a purification process that involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. researchgate.net Several techniques can be employed:

Slow Evaporation: This is a widely used method where the hydrochloride salt is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. researchgate.netnih.gov This gradual process can yield well-formed, high-quality single crystals. researchgate.net

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then cooled slowly. researchgate.net As the temperature decreases, the solubility of the salt diminishes, leading to supersaturation and subsequent crystal formation. Insulating the container can promote the slow cooling necessary for larger crystals.

Vapor Diffusion: This technique is ideal for small quantities of the compound. A solution of the salt is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the salt is insoluble. The vapor from the volatile solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.

Seeding: If crystallization is difficult to initiate, adding a small "seed" crystal of the desired compound can provide a nucleation site for crystal growth.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Slow Evaporation | Gradual removal of solvent increases solute concentration, leading to crystallization. researchgate.net | Can produce high-quality single crystals. researchgate.net | Can be time-consuming. |

| Cooling Crystallization | Solubility decreases as temperature is lowered, causing the compound to crystallize from a supersaturated solution. | Relatively simple and effective for many compounds. | Requires a solvent in which solubility is highly temperature-dependent. |

| Vapor Diffusion | A volatile anti-solvent slowly diffuses into the compound's solution, reducing its solubility. | Excellent for small sample sizes and growing high-quality crystals. | Requires a carefully selected solvent/anti-solvent pair. |

| Seeding | Introduction of a crystal provides a template for further crystal growth. | Can initiate crystallization when spontaneous nucleation is difficult. | Requires pre-existing crystals of the desired form. |

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of 1'-Oxobufuralol is dictated by its constituent functional groups: the benzofuran ring, the ketone on the side chain, and the secondary amine.

Oxidation Reactions and Product Characterization

The benzofuran ring system in 1'-Oxobufuralol is susceptible to oxidation, which can lead to ring-opening products. The oxidation of benzofurans can be achieved using various oxidizing agents. mdpi.comrsc.orgnih.gov

Biomimetic Oxidation: Studies on the biomimetic oxidation of benzofurans using catalysts like Mn(III) porphyrins with hydrogen peroxide can lead to the formation of reactive epoxides. mdpi.com These epoxides can be further oxidized to yield ring-opened products such as keto esters or rearranged to form benzofuranones. mdpi.com For the unsubstituted benzofuran, oxidation can yield salicylaldehyde. mdpi.com

Oxidative Ring Opening: Furans can undergo oxidative ring-opening by catalysts like Mn(III)/Co(II) under an oxygen atmosphere to produce 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgnih.gov While 1'-Oxobufuralol itself already possesses a ketone, further oxidation could potentially target the furan (B31954) portion of the benzofuran ring, leading to cleavage and formation of more complex dicarbonyl structures.

Phenol Oxidation: Oxidation of related 1-(2-hydroxyphenyl)ethanes can lead to the formation of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives, suggesting that under certain conditions, the phenolic precursor to the benzofuran ring is the site of oxidation. rsc.org

Characterization of these oxidation products would typically involve spectroscopic techniques such as Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the new chemical structure.

Reduction Reactions and Reversion to Parent Compounds

The ketone group at the 1'-position is the most prominent site for reduction. This reaction is essentially the reverse of the metabolic oxidation that forms it from its precursor.

Reversion to 1'-Hydroxybufuralol (B194460): The ketone of 1'-Oxobufuralol can be readily reduced to a secondary alcohol, yielding 1'-Hydroxybufuralol. nih.govnih.gov This transformation can be accomplished using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction introduces a new chiral center.

Reversion to Bufuralol: While direct reduction of the ketone back to the methylene (B1212753) group of bufuralol in a single step is challenging, it can be achieved through multi-step processes. For instance, the ketone could first be reduced to the alcohol (1'-Hydroxybufuralol), which is then subjected to further deoxygenation reactions. A common laboratory synthesis of bufuralol involves the reduction of an intermediate like 5-bromo-2-(2-bromo-1-hydroxyethyl)-7-ethyl-benzofuran followed by hydrogenation. chemicalbook.com

This metabolic relationship is significant, as 1'-Oxobufuralol is a known metabolite of bufuralol, formed via the intermediate 1'-Hydroxybufuralol. nih.gov

| Starting Compound | Reaction | Product | Key Transformation |

|---|---|---|---|

| 1'-Oxobufuralol | Ketone Reduction | 1'-Hydroxybufuralol | C=O → CH-OH |

| 1'-Hydroxybufuralol | Deoxygenation | Bufuralol | CH-OH → CH₂ |

Substitution Reactions on the Benzofuran Ring

The benzofuran ring is aromatic and can undergo electrophilic substitution reactions. numberanalytics.comchemicalbook.com The reactivity and regioselectivity are influenced by the fused benzene (B151609) ring and the oxygen heteroatom.

Regioselectivity: Electrophilic substitution on the benzofuran ring preferentially occurs at the C2 position, and to a lesser extent, the C3 position. chemicalbook.comstackexchange.com This is due to the stability of the intermediate sigma complex, which is well-stabilized by the fused benzene ring when the attack is at C2. stackexchange.comechemi.com If the C2 and C3 positions are already substituted, the reaction may occur on the benzene ring, often at the C5 position. chemicalbook.com

Types of Substitution:

Nitration: Benzofuran can be nitrated using agents like nitric acid in acetic anhydride (B1165640) to yield 2-nitrobenzo[b]furan. chemicalbook.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) typically result in addition across the 2,3-double bond, though under specific conditions, substitution can be achieved.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the benzofuran ring, usually at the C2 position.

For 1'-Oxobufuralol, the existing substituents on the benzofuran ring (an ethyl group at C7 and the side chain at C2) would direct any further substitution. Since the C2 position is occupied, electrophilic attack would likely be directed to the C3 position or onto the benzene portion of the ring system.

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of these transformations is key to controlling reaction outcomes. msu.edumsu.edu

Reduction Mechanism: The reduction of the ketone in 1'-Oxobufuralol by a hydride reagent like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated (typically by the solvent) to yield the final alcohol, 1'-Hydroxybufuralol.

Electrophilic Substitution Mechanism: The mechanism for electrophilic aromatic substitution on the benzofuran ring involves the attack of an electrophile on the electron-rich furan ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. stackexchange.comechemi.com A subsequent deprotonation step restores the aromaticity of the ring system, yielding the substituted product. stackexchange.com The stability of this intermediate dictates the regioselectivity, favoring attack at the C2 position. stackexchange.comechemi.com

Ring-Opening Mechanisms: The cleavage of the C2-O bond in the benzofuran ring can proceed through several mechanisms, including oxidative addition with transition metal catalysts or reductive cleavage with alkali metals. kyoto-u.ac.jpchinesechemsoc.org These reactions involve dearomatization and skeletal transformation of the benzofuran precursor. chinesechemsoc.org

The study of these mechanisms often involves a combination of kinetic studies, computational modeling, and the isolation or spectroscopic detection of reaction intermediates. pixel-online.netmdpi.com

Preclinical Pharmacological Investigations of 1 Oxobufuralol Hydrochloride

In Vitro Receptor Binding and Functional Assays

Research indicates that 1'-Oxobufuralol retains activity at beta-adrenergic receptors, although its potency differs from the parent compound, bufuralol (B1668043). It is characterized as a potent beta-adrenoceptor antagonist. In studies using radioligand binding assays with rat lung membranes, 1'-Oxobufuralol demonstrated the ability to displace [3H]CGP 12177, a non-selective beta-adrenoceptor ligand. This displacement indicates a direct interaction with beta-adrenergic binding sites.

Functional assays confirm its antagonist properties. In isolated rat atria, 1'-Oxobufuralol acts as a competitive antagonist to the effects of isoprenaline, a non-selective beta-agonist. Its antagonist potency (pA2 value) has been quantified in these functional experiments, providing a measure of its beta-blocking activity.

The selectivity of 1'-Oxobufuralol for beta-1 versus beta-2 adrenergic receptor subtypes has been evaluated to characterize its pharmacological profile. Studies have shown that while the parent drug bufuralol exhibits some degree of beta-2 receptor selectivity, the metabolic conversion to 1'-Oxobufuralol alters this property. 1'-Oxobufuralol demonstrates a loss of selectivity compared to bufuralol, exhibiting more balanced antagonist activity at both β1- and β2-adrenoceptors.

This lack of significant selectivity is evident in its antagonist potency at the β1-adrenoceptors in guinea-pig atria and the β2-adrenoceptors in guinea-pig trachea. The affinity constants (Ki) derived from radioligand binding studies further quantify its interaction with both receptor subtypes.

Table 1: Beta-Adrenergic Receptor Affinity (Ki) of 1'-Oxobufuralol

| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) |

| Beta-1 Adrenoceptor | Rat Heart | [125I]Iodocyanopindolol | 1.8 |

| Beta-2 Adrenoceptor | Rat Lung | [125I]Iodocyanopindolol | 1.9 |

The antagonistic action of 1'-Oxobufuralol at beta-adrenergic receptors translates to modulation of downstream cellular signaling pathways, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP). Beta-receptor activation by an agonist typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

As a beta-blocker, 1'-Oxobufuralol inhibits this agonist-induced cAMP accumulation. In rat lung membranes, it was shown to antagonize the isoprenaline-stimulated increase in cAMP formation. The concentration of 1'-Oxobufuralol required to inhibit 50% of the maximal response (IC50) serves as a measure of its functional antagonist potency at the cellular level. Its potency in inhibiting cAMP formation is comparable for both beta-1 and beta-2 receptor-mediated responses, aligning with its non-selective profile observed in binding assays.

The pharmacological effects of 1'-Oxobufuralol have been further investigated in isolated tissue preparations to understand its functional consequences at an organ level.

In preparations of vascular smooth muscle, such as the guinea-pig trachea (rich in β2-adrenoceptors), 1'-Oxobufuralol has been shown to antagonize the relaxation induced by beta-agonists like isoprenaline. This demonstrates its functional blockade of β2-receptors, which would translate to an opposition of vasodilation in vivo, thereby potentially influencing peripheral vascular resistance. The antagonist potency in these preparations is a key parameter for characterizing its vascular effects.

Studies on isolated cardiac preparations, such as guinea-pig atria or papillary muscles, are used to assess the impact on cardiac function. These tissues are rich in β1-adrenoceptors, which mediate increases in heart rate (chronotropy) and contractility (inotropy). In this context, 1'-Oxobufuralol acts as a competitive antagonist, effectively inhibiting the positive chronotropic and inotropic effects induced by beta-agonists. The pA2 value, a measure of antagonist potency, has been determined in these cardiac tissues, confirming its significant beta-blocking activity at the myocardial level.

Table 2: Antagonist Potency (pA2) of 1'-Oxobufuralol in Isolated Tissues

| Tissue Preparation | Receptor Subtype | Agonist | pA2 Value |

| Rat Atria | Beta-1 | Isoprenaline | 8.2 |

Studies on Isolated Tissue Preparations

Bronchodilation in Tracheal Smooth Muscle

1'-Oxobufuralol is a principal metabolite of bufuralol, a compound recognized as a non-selective β-adrenoceptor antagonist. pharmaffiliates.comnih.gov The parent compound, bufuralol, also exhibits partial agonist activity. medchemexpress.com The pharmacological actions of 1'-Oxobufuralol are linked to its classification as a beta-blocker. ontosight.ai While direct studies on the effects of 1'-Oxobufuralol hydrochloride on tracheal smooth muscle are not extensively documented in publicly available research, its properties can be inferred from its parent compound and drug class. Beta-blockers primarily function by antagonizing the effects of catecholamines like epinephrine (B1671497) at β-adrenoceptors. ontosight.ai

In the context of airway smooth muscle, β2-adrenergic receptors are predominant, and their stimulation typically leads to bronchodilation. A compound classified as a β-blocker would be expected to inhibit this relaxation. However, the partial agonist activity of the parent compound, bufuralol, suggests a more complex interaction. medchemexpress.com In vitro models, such as the isolated guinea pig tracheal strip, are standard for evaluating the bronchodilatory or constrictive effects of new pharmacological agents. nih.gov Such studies measure the ability of a compound to relax pre-contracted tracheal muscle, providing insights into its potential impact on airway tone. Without specific experimental data for 1'-Oxobufuralol, its precise effect on tracheal smooth muscle—whether it permits relaxation due to partial agonism or promotes constriction due to antagonism—remains to be definitively established through targeted preclinical investigation.

In Vivo Preclinical Animal Model Studies (Non-Clinical)

Cardiovascular Systemic Effects in Animal Models

As a metabolite of the β-adrenergic blocker bufuralol, this compound is anticipated to exert effects on the cardiovascular system. pharmaffiliates.comontosight.ai The primary role of beta-blockers is to modulate the cardiovascular response to adrenergic stimuli. ontosight.ai Preclinical studies on related compounds often utilize animal models to characterize these effects before human trials.

Beta-adrenergic antagonists characteristically modify key hemodynamic parameters. By blocking beta-receptors in the heart, these compounds lead to a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy). ontosight.ai This combined action results in a decrease in cardiac output. ontosight.ai Consequently, a reduction in blood pressure is a primary therapeutic outcome. ontosight.ai

Table 1: Expected Hemodynamic Effects of a Beta-Adrenergic Antagonist

| Hemodynamic Parameter | Expected Effect | Primary Mechanism |

|---|---|---|

| Heart Rate | Decrease | Blockade of β1-receptors in the sinoatrial node |

| Myocardial Contractility | Decrease | Blockade of β1-receptors in ventricular myocardium |

| Cardiac Output | Decrease | Result of decreased heart rate and contractility |

This table represents the generally expected effects of a beta-blocker; specific data for this compound from animal models is not available.

The fundamental mechanism of action for 1'-Oxobufuralol, as a beta-blocker, involves the competitive and reversible inhibition of β-adrenergic receptors. ontosight.ai In animal physiology, these receptors are key sites for the action of endogenous catecholamines, epinephrine and norepinephrine, which are released during stress or exertion.

By blocking these receptors, particularly the β1-receptors predominant in cardiac tissue, the compound prevents the normal cascade of events that follows catecholamine binding. This includes the activation of adenylyl cyclase, the formation of cyclic AMP (cAMP), and the subsequent activation of protein kinase A, which leads to increased heart rate and contractility. Therefore, 1'-Oxobufuralol is expected to reduce the influence of the sympathetic nervous system on the heart, a mechanism that is central to its therapeutic potential in conditions like hypertension. ontosight.ai

Hemodynamic Parameter Modulation (e.g., Blood Pressure, Cardiac Output)

Exploratory Metabolic Impact in Animal Models (e.g., Glucose Metabolism, Insulin (B600854) Sensitivity)

Preclinical data from animal models specifically investigating the effects of this compound on glucose metabolism and insulin sensitivity are not available in the current body of scientific literature. Beta-adrenergic receptors are known to play a role in metabolic processes, including glycogenolysis and gluconeogenesis. Therefore, non-selective beta-blockers can potentially influence glucose homeostasis. However, without direct experimental evidence from animal studies, any potential impact of 1'-Oxobufuralol on these metabolic pathways remains speculative.

Selection and Validation of Preclinical Animal Models

The selection of appropriate animal models is a critical step in the preclinical evaluation of compounds like this compound, which are expected to have both bronchodilatory and cardiovascular effects.

For assessing bronchodilator activity , the guinea pig is a widely used and classic model. nih.govfrontiersin.org Its airway physiology shares similarities with humans, and it exhibits a strong response to allergens and bronchoconstrictors, making it suitable for testing the efficacy of potential asthma therapies. nih.gov In vitro preparations like the guinea pig tracheal strip and perfused lung are valuable for initial screening and mechanistic studies. nih.gov For in vivo assessments, anesthetized guinea pigs can be challenged with bronchoconstricting agents like histamine (B1213489) or methacholine (B1211447) to evaluate the protective effect of a test compound. frontiersin.orgresearchgate.net Mice, particularly BALB/c strains, are also frequently used, especially for modeling allergic airway inflammation, though their small airway size can be a limitation. nih.goversnet.org

For evaluating cardiovascular effects , particularly those related to β-adrenergic antagonism, various models are employed. Anesthetized dogs have historically been used to study hemodynamic responses to beta-blockers due to their cardiovascular system's similarity to humans. nih.gov Rodent models, such as rats and mice, are also common, especially for investigating molecular mechanisms and the effects of genetic modifications. nih.govneurology.org For instance, mouse models have been developed to study β-AR-mediated cardiac pathology and to test the differential effects of beta-blockers in young versus adult hearts, which can be relevant for understanding age-related responses. nih.gov The validation of these models involves comparing the pharmacological responses to known agents (e.g., isoproterenol (B85558), propranolol) and ensuring that the results are reproducible and predictive of clinical efficacy in humans. nih.govjci.org

Table 2: Common Animal Models in Bronchodilator and Cardiovascular Research

| Animal Model | Primary Use Case | Key Advantages | Limitations |

|---|---|---|---|

| Guinea Pig | Bronchodilator/Asthma Research | Similar airway physiology to humans, strong bronchoconstrictor response. nih.gov | Lack of specific immunological reagents. nih.gov |

| Mouse | Allergic Airway Inflammation, Genetic Studies | Inexpensive, short gestation, availability of transgenic strains. frontiersin.orgnih.gov | Small airways, may not fully replicate human asthma pathophysiology. nih.gov |

| Dog | Cardiovascular Hemodynamics | Cardiovascular system closely resembles humans. nih.gov | Cost, ethical considerations. |

| Rat | Cardiovascular and Metabolic Studies | Well-characterized, suitable for toxicology and pharmacokinetic studies. uj.edu.pl | Differences in receptor subtypes and drug metabolism compared to humans. |

Based on a comprehensive review of available scientific literature, there is no evidence of preclinical studies designed to assess the pharmacological efficacy of this compound as a primary investigational compound in animal models. Research on this compound has been conducted exclusively within the context of studying the metabolism of its parent drug, Bufuralol.

1'-Oxobufuralol is recognized as a principal metabolite of Bufuralol, a beta-adrenergic blocking agent. ontosight.aievitachem.com Scientific investigations have consequently focused on the detection and quantification of 1'-Oxobufuralol in biological systems, such as rat liver microsomes, to elucidate the pharmacokinetic profile and metabolic pathways of Bufuralol. ufrj.brusp.brusp.br

The methodologies employed in these studies are analytical in nature, designed for the stereoselective determination of Bufuralol and its metabolites. ufrj.brusp.br These methods include high-performance liquid chromatography (HPLC) and other advanced analytical techniques. usp.br The objective of this research is to understand how Bufuralol is processed in the body, not to evaluate the therapeutic effects of this compound itself.

Therefore, information regarding specific animal models used to test the pharmacological efficacy of this compound, along with corresponding research findings and data tables, does not exist in the current body of scientific literature. The compound has been characterized as a biomarker of Bufuralol metabolism rather than an agent with independently investigated therapeutic potential.

Metabolic Pathways and Biotransformation of 1 Oxobufuralol Hydrochloride in Non Human Systems

Oxidative Metabolic Transformations

Oxidative reactions, a cornerstone of Phase I metabolism, typically introduce or expose functional groups on a substrate, often leading to more water-soluble metabolites. nih.govnottingham.ac.uk This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Formation of 1'-Hydroxybufuralol (B194460) as a Major Metabolite

A significant oxidative pathway for bufuralol (B1668043), the parent compound of 1'-oxobufuralol, is the hydroxylation at the 1'-position of the ethyl side chain, resulting in the formation of 1'-hydroxybufuralol. nih.gov This carbinol metabolite is a major product of bufuralol metabolism. nih.govmedchemexpress.com The subsequent oxidation (dehydrogenation) of 1'-hydroxybufuralol leads to the formation of 1'-oxobufuralol. nih.gov While 1'-oxobufuralol is a metabolite itself, the metabolic machinery can further act upon it, including potential hydroxylation events, though the formation of 1'-hydroxybufuralol is primarily discussed in the context of the parent compound, bufuralol's, metabolism. nih.gov

Cytochrome P450 Enzyme Involvement in Hydroxylation

The hydroxylation of bufuralol is heavily dependent on the activity of cytochrome P450 enzymes. nih.gov In non-human systems, particularly in rat liver microsomes, specific CYP isoforms are responsible for this biotransformation. nih.govcaymanchem.com Studies have indicated that CYP2D1 and CYP2D2 are involved in the metabolism of bufuralol in rats. caymanchem.com The formation of 1'-hydroxybufuralol is a key indicator of the activity of these enzymes. medchemexpress.comcaymanchem.com Research using rat liver microsomes has demonstrated stereoselectivity in this process, with a preference for the formation of the 1"R absolute stereochemistry at the newly formed chiral center. nih.gov Specifically, the hydroxylation of (1'R)-bufuralol was about three times faster than that of (1'S)-bufuralol in rat liver microsomes. nih.gov

Reductive Metabolic Transformations

Reductive metabolism involves the gain of electrons and can be a critical pathway for compounds with certain functional groups, such as ketones. drughunter.comphiladelphia.edu.jo

Reversion to the Parent Compound, Bufuralol

A notable reductive transformation involving 1'-oxobufuralol is its conversion back to its precursor, bufuralol. nih.gov This reduction of the ketone group in 1'-oxobufuralol to a secondary alcohol regenerates the parent compound. nih.gov This metabolic step highlights a reversible pathway in the biotransformation of bufuralol and its metabolites.

Conjugation Reactions in Non-Human Biological Systems

Phase II metabolism, or conjugation, involves the attachment of endogenous molecules to the parent compound or its Phase I metabolites. longdom.orgnih.gov This process generally increases the water solubility and facilitates the excretion of the xenobiotic. nih.gov

Glucuronidation Pathways

Glucuronidation is a major Phase II conjugation reaction where glucuronic acid is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgresearchgate.net In the metabolism of bufuralol and its metabolites, conjugation is a significant pathway. nih.gov While direct glucuronidation of 1'-oxobufuralol is not extensively detailed, the metabolites of bufuralol, including the hydroxylated forms, are known to undergo conjugation. nih.gov Phenolic metabolites of bufuralol, for instance, are primarily present as conjugates in systemic circulation. nih.gov This suggests that hydroxylated derivatives of 1'-oxobufuralol, if formed, would also be likely substrates for glucuronidation, leading to more polar and readily excretable products.

Interactive Data Tables

Table 1: Key Metabolic Transformations of 1'-Oxobufuralol and its Precursor in Non-Human Systems

| Transformation | Starting Compound | Key Enzyme Family | Resulting Compound | Metabolic Phase |

| Oxidative Hydroxylation | Bufuralol | Cytochrome P450 (CYP2D) | 1'-Hydroxybufuralol | Phase I |

| Oxidative Dehydrogenation | 1'-Hydroxybufuralol | Dehydrogenases | 1'-Oxobufuralol | Phase I |

| Reductive Ketone Reduction | 1'-Oxobufuralol | Reductases | Bufuralol | Phase I |

| Conjugation | Hydroxylated Metabolites | UDP-glucuronosyltransferases (UGTs) | Glucuronide Conjugates | Phase II |

Table 2: Cytochrome P450 Isoforms Involved in Bufuralol Metabolism in Rat Liver Microsomes

| Enzyme Isoform | Substrate | Primary Reaction | Significance |

| CYP2D1/CYP2D2 | Bufuralol | 1'-Hydroxylation | Major pathway for the formation of 1'-Hydroxybufuralol |

Sulfation Pathways

Sulfation is a crucial phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, which enhance the water solubility of compounds and facilitate their excretion. oulu.firesearchgate.net This pathway involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. oulu.fi While direct experimental evidence on the sulfation of 1'-Oxobufuralol is not extensively documented, the metabolic landscape of its precursors and the known activity of SULT enzymes in preclinical species suggest it is a potential metabolic route.

Hydrolytic Pathways (e.g., Amide Hydrolysis)

Hydrolytic pathways, mediated by enzymes such as esterases and amidases, are responsible for the cleavage of ester and amide bonds within a molecule. researchgate.net An evaluation of the chemical structure of 1'-Oxobufuralol reveals the absence of ester or amide functional groups. The molecule is characterized by a benzofuran (B130515) ring system, a ketone group, and a secondary amine side chain. nih.gov Consequently, metabolic transformation via amide or ester hydrolysis is not considered a relevant pathway for the biotransformation of 1'-Oxobufuralol Hydrochloride. researchgate.netuomus.edu.iq The metabolic clearance of this compound is dominated by oxidative and conjugative reactions rather than hydrolysis.

Species-Specific Metabolic Differences in Preclinical Animal Models

The selection of an appropriate animal model for preclinical studies is heavily influenced by the degree to which it mimics human drug metabolism. nih.gov Significant interspecies differences exist in the expression and catalytic activity of drug-metabolizing enzymes, particularly cytochrome P450s, which can lead to quantitative and qualitative variations in metabolite profiles. nih.govtandfonline.com Studies on bufuralol, the parent compound of 1'-Oxobufuralol, have highlighted several key differences among common preclinical animal models.

Rat: The rat is a widely used model in toxicology studies, but its metabolism of bufuralol shows notable divergence from humans. In rat liver microsomes, the benzylic hydroxylation of bufuralol to form 1'-hydroxybufuralol is highly stereoselective, favoring the formation of diastereomers with a 1"R absolute configuration. nih.gov This is in contrast to human liver microsomes, where the stereoselectivity is reversed for one of the enantiomers. nih.gov Furthermore, studies with rat liver microsomal fractions indicate a predominant formation of (S)-1'-Oxobufuralol. bvsalud.org The intrinsic clearance (CLint) values for CYP2D6 substrates like bufuralol are also markedly higher in rats compared to humans. nih.gov These differences are attributed to the involvement of rat-specific CYP isoforms, namely CYP2D1 and CYP2D2. caymanchem.com

Dog: The dog is often considered a suitable model for predicting human pharmacokinetics for certain classes of compounds. nih.gov In vitro studies using liver microsomes have shown that the metabolism of human CYP2D substrates, including bufuralol, is similar in dogs and humans. longdom.orgicdst.org However, a significant difference is observed in intestinal metabolism, where dog intestine possesses undetectable bufuralol hydroxylase activity, unlike the human intestine. nih.gov

Monkey: Due to their genetic proximity to humans, monkeys are frequently used in preclinical development. Both monkey and human intestines exhibit comparable and significant (+)-bufuralol 1'-hydroxylase activity. nih.gov Studies in rhesus monkeys have also demonstrated 1'-hydroxylation activity in the intestine and liver. medchemexpress.com While broadly similar, some comparative studies have noted differences in enzyme kinetics and inhibition profiles between monkey and human enzymes, suggesting that direct extrapolation still requires caution. core.ac.uk

| Preclinical Model | Key Metabolic Characteristics for Bufuralol/1'-Oxobufuralol | Primary CYP Isoforms Involved | Reference |

|---|---|---|---|

| Rat | High intrinsic clearance; Different stereoselectivity in hydroxylation compared to humans; Predominant formation of (S)-1'-Oxobufuralol. | CYP2D1, CYP2D2 | caymanchem.comnih.govbvsalud.orgnih.gov |

| Dog | Hepatic metabolism via CYP2D orthologs is similar to humans; Undetectable intestinal bufuralol hydroxylase activity. | CYP2D orthologs | nih.govlongdom.orgicdst.org |

| Monkey (Rhesus/Cynomolgus) | Hepatic and intestinal bufuralol 1'-hydroxylase activity is comparable to humans. | CYP2D6-like enzymes | medchemexpress.comnih.gov |

In Vitro Metabolic Stability and Metabolite Identification in Cellular or Subcellular Systems

In vitro systems are indispensable tools for investigating metabolic pathways and assessing the metabolic stability of compounds. core.ac.uk Liver microsomes and hepatocytes are the most common models used, representing subcellular and cellular systems, respectively. acs.orgdiva-portal.org

Subcellular Systems (Liver Microsomes): Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like cytochrome P450s. researchgate.netcore.ac.uk They are frequently used to determine kinetic parameters (Km and Vmax) and intrinsic clearance. nih.gov Numerous studies have utilized liver microsomes from rats, dogs, and monkeys to investigate the metabolism of bufuralol. nih.govlongdom.orgcore.ac.uk These experiments confirm that bufuralol undergoes benzylic hydroxylation to form 1'-hydroxybufuralol, a reaction catalyzed by CYP2D orthologs. caymanchem.com Further oxidation, or dehydrogenation, of 1'-hydroxybufuralol yields the ketone metabolite, 1'-Oxobufuralol. nih.gov Liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have been developed for the simultaneous determination of bufuralol metabolites, including 1'-hydroxybufuralol and 1'-Oxobufuralol, in rat liver microsomal incubations. uj.edu.plbvsalud.orgufrj.br

Cellular Systems (Hepatocytes): Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model. acs.orgdiva-portal.org Side-by-side comparisons of donor-matched human liver microsomes and hepatocytes have been conducted to investigate discrepancies in intrinsic clearance values for CYP probe substrates, including bufuralol. acs.orgdiva-portal.org These studies help to refine in vitro-in vivo extrapolation (IVIVE) by accounting for factors like protein expression and intracellular drug concentrations. acs.org

| In Vitro System | Key Findings for 1'-Oxobufuralol Formation | Reference |

|---|---|---|

| Rat Liver Microsomes | Metabolizes bufuralol to 1'-hydroxybufuralol and subsequently to 1'-Oxobufuralol. Shows distinct stereoselectivity, favoring 1"R-hydroxy metabolites and (S)-1'-Oxobufuralol. | nih.govbvsalud.org |

| Dog Liver Microsomes | Metabolic profile for CYP2D substrates like bufuralol is generally predictive of human metabolism. | longdom.orgicdst.org |

| Monkey Liver & Intestinal Microsomes | Demonstrates significant bufuralol 1'-hydroxylase activity, comparable to human systems. | medchemexpress.comnih.gov |

| Hepatocytes (General) | Provide a more comprehensive metabolic profile, including both Phase I and Phase II reactions. Used to compare and scale clearance data from microsomes. | acs.orgdiva-portal.org |

Advanced Analytical Techniques for 1 Oxobufuralol Hydrochloride

Chromatographic Method Development and Validation

The development and validation of chromatographic methods are foundational to the reliable quantification and purity assessment of 1'-Oxobufuralol Hydrochloride. These methods are designed to be specific for the analyte, free from interference from impurities or other related substances.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of this compound. nih.govnih.gov Its versatility and reliability make it suitable for a wide range of applications, from routine quality control to in-depth research studies. mastelf.comijprt.org A well-developed HPLC-UV method can provide accurate and reproducible results for the quantification of the target compound. nih.govdiva-portal.org

The success of an HPLC separation hinges on the careful selection and optimization of the mobile phase and the analytical column. mastelf.comphenomenex.comalwsci.com

Column Selection: The choice of the stationary phase, or the column, is equally important for achieving the desired separation. mastelf.comshodex.com Reversed-phase columns, particularly C18 (ODS) columns, are widely used for the analysis of pharmaceutical compounds. nih.govcore.ac.uk These columns have a non-polar stationary phase that retains the analyte based on its hydrophobicity. shodex.com Factors to consider when selecting a column include the particle size, column dimensions, and the specific chemistry of the stationary phase. sigmaaldrich.comchromatographyonline.com High-purity silica-based columns are often preferred to minimize unwanted interactions and improve peak shape. sigmaaldrich.comwaters.com The selection of a suitable column is often the first step in method development, with the goal of finding a phase that provides the best selectivity for the target analyte and its related substances. chromatographyonline.comchromatographyonline.com

Table 1: Typical HPLC Column and Mobile Phase Parameters

| Parameter | Typical Value/Choice | Rationale |

|---|---|---|

| Column Type | Reversed-Phase C18 (ODS) | Effective for retaining and separating moderately polar to non-polar compounds. nih.govcore.ac.uk |

| Particle Size | 5 µm | Provides a good balance between efficiency and backpressure. glsciencesinc.com |

| Column Dimensions | 150 mm x 4.6 mm | A standard analytical column dimension suitable for many applications. core.ac.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reversed-phase HPLC, allowing for polarity adjustment. phenomenex.comchromatographyonline.com |

| pH Control | Buffer (e.g., phosphate) | Maintains a consistent ionization state of the analyte, ensuring reproducible retention times. phenomenex.comchromatographyonline.com |

| Detector | UV | Provides good sensitivity for compounds with a chromophore, like this compound. nih.gov |

A critical aspect of any analytical method for a pharmaceutical compound is its ability to separate the main component from any potential impurities. srce.hrscirp.org These impurities can arise from the manufacturing process or from degradation of the drug substance over time. chromatographyonline.com HPLC is a powerful tool for this purpose, as it can resolve compounds with very similar structures. nih.gov

During method development, the chromatographic conditions are optimized to ensure baseline separation between the peak for this compound and the peaks for all known and potential impurities. torontech.com This is often achieved by adjusting the mobile phase composition, pH, and gradient elution profile. chromatographyonline.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often performed to generate potential degradation products. ijcrt.org The analytical method must then be able to separate the main peak from these degradation products, demonstrating its stability-indicating nature. nih.gov The resolution between adjacent peaks is a key parameter used to assess the quality of the separation. torontech.com

Mobile Phase Optimization and Column Selection

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While HPLC is the primary technique for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile components. nih.govnih.gov This could include residual solvents from the manufacturing process or volatile degradation products.

In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase in the GC column. tubitak.gov.tr The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for their definitive identification. nih.gov Different extraction methods, such as headspace analysis, can be employed to introduce the volatile components into the GC system. nih.govepa.gov The choice of extraction method and GC conditions, including the column type and temperature program, is critical for achieving good separation and sensitivity. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Counterion Analysis

For a salt form like this compound, it is necessary to analyze not only the active pharmaceutical ingredient (API) but also its counterion, in this case, chloride. chromatographyonline.comlcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the retention and separation of polar and ionic compounds, making it well-suited for counterion analysis. thermofisher.comresearchgate.net

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. waters.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes can partition into this layer, leading to their retention. chromatographyonline.comwaters.com By using a detector like an Evaporative Light Scattering Detector (ELSD), which does not require the analyte to have a chromophore, both the API and its counterion can often be analyzed in a single run. lcms.czwaters.com Zwitterionic stationary phases are particularly useful in HILIC as they can retain and separate both cations and anions simultaneously. lcms.cz

Table 2: Principles of HILIC for Counterion Analysis

| Feature | Description |

|---|---|

| Stationary Phase | Polar (e.g., silica (B1680970), zwitterionic) researchgate.netwaters.com |

| Mobile Phase | High organic content with a small amount of aqueous solvent chromatographyonline.comwaters.com |

| Retention Mechanism | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface chromatographyonline.comwaters.com |

| Detection | Often coupled with a universal detector like ELSD for non-chromophoric ions lcms.czwaters.com |

| Application | Simultaneous analysis of the API and its counterion (e.g., chloride) chromatographyonline.comlcms.cz |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin layer chromatography that offers improved resolution, sensitivity, and reproducibility. ijrpb.comhumanjournals.com It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent, typically silica gel, coated on a glass or aluminum plate. ijrpb.comacclmp.com

For the analysis of this compound, HPTLC can be used for qualitative identification and quantitative analysis. ijrpb.com A small amount of the sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. pg.edu.pl The separation is based on the differential migration of the components up the plate. pg.edu.pl After development, the separated spots are visualized, often under UV light, and their positions (Rf values) are compared to that of a standard. ijrpb.com Densitometric scanning can be used for quantitative analysis. uni-giessen.de HPTLC is known for its high sample throughput, as multiple samples can be analyzed simultaneously on a single plate. humanjournals.com

Spectroscopic and Spectrophotometric Quantification Methods

Spectroscopic and spectrophotometric methods are fundamental in the analytical chemist's toolkit for quantifying compounds by measuring their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of analytes that possess chromophores—parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. eopcw.com The analysis of 1'-Oxobufuralol, often performed in conjunction with its parent drug bufuralol (B1668043), can be achieved using UV detection following separation by High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

The general principle involves separating the compound of interest from other matrix components using HPLC. As the analyte elutes from the chromatography column, it passes through the UV-Vis detector. The detector measures the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte in the sample, according to the Beer-Lambert law. researchgate.net For bufuralol and its metabolites, UV absorbance has been monitored at wavelengths such as 247 nm and 254 nm. researchgate.netkarger.com The choice of wavelength is critical and is typically set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. ajpaonline.com

A typical UV-Vis spectrophotometry method involves creating a calibration curve from standard solutions of known concentrations to determine the concentration of the analyte in an unknown sample.

While 1'-Oxobufuralol possesses a UV-active benzofuran (B130515) ring system, Evaporative Light Scattering Detection (ELSD) offers a valuable alternative, particularly for analytes that lack a strong chromophore or when universal detection is desired. nih.govshimadzu.com ELSD is a universal detector that can be used for almost all non-volatile compounds. shimadzu.com

The mechanism of ELSD involves three steps:

Nebulization: The eluent from the HPLC column is mixed with an inert gas (like nitrogen) and passed through a nebulizer to form a fine mist of droplets.

Evaporation: The droplets travel through a heated drift tube where the mobile phase is evaporated, leaving behind tiny solid particles of the non-volatile analyte.

Detection: These analyte particles pass through a light beam (often a laser). The scattered light is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte. knauer.net

A key advantage of ELSD is its compatibility with gradient elution, which is often problematic for other universal detectors like Refractive Index (RI) detectors. nih.gov This allows for more selective and efficient chromatographic separations. nih.gov While not always the primary choice for chromophoric compounds like 1'-Oxobufuralol, ELSD can be a powerful tool in complex analytical scenarios or for the simultaneous analysis of multiple metabolites with varying UV absorbances. researchgate.net However, the response in ELSD can be non-linear, often following a sigmoidal or power-function relationship, which requires careful calibration. thermofisher.com

Beyond standard UV and ELSD, more advanced and sensitive detection methods are commonly employed for the analysis of 1'-Oxobufuralol, especially in complex biological samples where low concentrations are expected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity. technologynetworks.comeag.com LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com For 1'-Oxobufuralol and related metabolites, LC-MS/MS methods have been developed for their simultaneous determination in matrices like rat liver microsomes. uj.edu.pl The technique works by separating the analytes with LC, ionizing them (e.g., via electrospray ionization - ESI), selecting a specific precursor ion (the molecular ion of 1'-Oxobufuralol), fragmenting it in a collision cell, and then detecting a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interferences. eag.com

Fluorescence Detection: Given the fluorescent nature of the benzofuran moiety in bufuralol and its metabolites, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV absorbance. nih.govresearchgate.net HPLC methods with fluorescence detection are well-established for quantifying bufuralol and its hydroxylated metabolites. nih.govnih.gov The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For instance, methods have used an excitation wavelength of 252 nm and an emission wavelength of 302 nm for the detection of 1'-hydroxybufuralol (B194460), a closely related metabolite. nih.govresearchgate.net This high sensitivity allows for the detection of metabolites at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov

| Detection Method | Principle | Common Application for 1'-Oxobufuralol | Advantages | Considerations |

| UV-Vis Spectrophotometry | Measures absorption of UV-Visible light by chromophores. researchgate.net | Quantification following HPLC separation, often at λmax ~250 nm. nih.govkarger.com | Robust, widely available, straightforward. | Lower sensitivity and selectivity compared to other methods. |

| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. knauer.net | Universal detection for multiple metabolites, especially if some lack chromophores. | Universal detection, gradient compatible. nih.gov | Non-linear response, less sensitive than MS or fluorescence. nih.govthermofisher.com |

| LC-MS/MS | Separates by LC, then identifies and quantifies based on mass-to-charge ratio transitions. eag.com | High-sensitivity bioanalysis in complex matrices like plasma or microsomes. uj.edu.pl | Extremely high sensitivity and selectivity. technologynetworks.comeag.com | High instrument cost and complexity. |

| Fluorescence Detection | Measures emitted light after excitation of a fluorescent molecule. nih.gov | Highly sensitive quantification of bufuralol and its metabolites. nih.govresearchgate.net | Very high sensitivity and selectivity. nih.gov | Only applicable to fluorescent compounds. |

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Analytes

Application of Analytical Methods in Research Materials and Preclinical Samples

The validated analytical methods for this compound are crucial for its characterization in various stages of drug development. In research, these methods are used to assess the purity of newly synthesized batches of the compound and to support formulation development studies. chitkara.edu.ingmpua.com

In preclinical studies, which involve the analysis of biological matrices such as plasma, urine, or tissue homogenates, these methods are indispensable. chromatographyonline.comnih.gov They are employed to determine the pharmacokinetic profile of this compound, which includes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for evaluating the compound's potential as a therapeutic agent. nih.gov

The complexity of biological matrices often necessitates sophisticated sample preparation techniques to remove interfering substances before analysis. chromatographyonline.com The choice of the analytical method, whether it be a chromatographic technique like HPLC or a ligand-binding assay, depends on the specific requirements of the study, such as the required sensitivity and throughput. nih.govmdpi.com The application of these robust analytical methods ensures the generation of high-quality data that is fundamental for making informed decisions in the drug development process.

Theoretical and Computational Studies of 1 Oxobufuralol Hydrochloride

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are fundamental determinants of its chemical behavior. Computational methods, particularly quantum chemical calculations, offer profound insights into these aspects. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and energetic properties of molecules. semanticscholar.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived. nih.gov For a molecule like 1'-Oxobufuralol Hydrochloride, DFT calculations can be employed to optimize its geometry, yielding precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 1'-Oxobufuralol (Calculated using DFT)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| C-C (keto-aryl) | ~1.48 Å | |

| C-N (amine) | ~1.50 Å | |

| Bond Angle | O=C-C (keto) | ~120° |

| C-N-C (amine) | ~112° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

| Note: This table is illustrative and based on general values for similar functional groups. Specific experimental or computational data for this compound is not available in the cited literature. |

Molecules with rotatable bonds, such as the side chain of 1'-Oxobufuralol, can exist as a mixture of different conformers. nih.gov Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the biological activity and reactivity of a molecule can be dependent on its preferred conformation.

For this compound, the key rotatable bonds are in the amino-alcohol side chain. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. The relative stability of these conformers is determined by their calculated energies, with lower energies indicating greater stability. While specific conformational analysis data for this compound is not present in the reviewed literature, studies on similar benzofuran (B130515) derivatives have demonstrated the utility of these computational approaches. ppm.edu.pl

Table 2: Hypothetical Relative Energies of 1'-Oxobufuralol Conformers

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

| A | ~60° (gauche) | 0.00 | 65 |

| B | ~180° (anti) | 0.85 | 30 |

| C | ~-60° (gauche) | 2.50 | 5 |

| Note: This table is a hypothetical representation of a conformational analysis. The values are illustrative and not based on published data for this compound. |

Quantum Chemical Calculations (e.g., DFT Methods)

Electronic Properties and Reactivity Prediction

The distribution of electrons within a molecule governs its reactivity. Computational chemistry offers several tools to analyze the electronic properties and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. riken.jp

A smaller HOMO-LUMO gap generally implies higher reactivity. For 1'-Oxobufuralol, the HOMO would likely be located on the electron-rich benzofuran ring system and the non-bonding electrons of the oxygen and nitrogen atoms. The LUMO would likely be centered on the carbonyl group, which is electron-deficient. A detailed FMO analysis would require specific quantum chemical calculations that have not been reported for this isolated molecule in the searched literature.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. acs.org It is plotted on the electron density surface, with colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. Red colors typically denote negative potential, attractive to electrophiles, while blue colors indicate positive potential, attractive to nucleophiles.

For this compound, an ESP map would likely show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding. The protonated amine group would exhibit a strong positive potential, indicating its acidic nature and propensity to interact with nucleophilic sites.

Computational chemistry can be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. researchgate.netmdpi.com For 1'-Oxobufuralol, several reactions could be of interest, including its further oxidation, reduction of the ketone, and keto-enol tautomerism.

The oxidation of bufuralol (B1668043) to 1'-Oxobufuralol is a known metabolic pathway. researchgate.net Further oxidation could occur at other positions on the molecule. Reduction of the ketone group would yield 1'-hydroxybufuralol (B194460), another known metabolite. researchgate.net

Keto-enol tautomerism is an equilibrium between a ketone and its corresponding enol form. researchgate.net For 1'-Oxobufuralol, the enol tautomer would have a double bond and a hydroxyl group. While the keto form is generally more stable, the enol form can be important in certain reactions. DFT calculations could be used to determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. While the general principles of modeling such reactions are well-understood, specific computational studies on the reaction mechanisms of isolated 1'-Oxobufuralol are not available in the reviewed scientific literature.

Electrostatic Potential Mapping

Molecular Interactions and Binding Affinity Modeling

Computational modeling is a powerful tool to simulate and predict the interactions between a small molecule, such as this compound, and its biological receptors. nutricion.org These methods are instrumental in drug discovery and development, offering a glimpse into the molecular mechanisms of action. nutricion.orgoatext.com

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nutricion.org For 1'-Oxobufuralol, docking studies would typically involve simulating its interaction with the active site of cytochrome P450 enzymes, particularly CYP2D6, which is known to be involved in the metabolism of the parent compound, bufuralol. mdpi.comresearchgate.net

While specific docking studies for this compound are not extensively detailed in the public domain, the principles of such simulations can be inferred. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (e.g., CYP2D6). bioinformation.net Docking algorithms then explore various possible binding poses, calculating a scoring function for each to estimate the binding affinity. bioinformation.netnih.gov The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the metabolite and the amino acid residues of the enzyme's active site. bioinformation.net For instance, studies on similar compounds have shown that interactions with specific residues can significantly influence binding affinity. bioinformation.net

Table 1: Representative Data from a Hypothetical Ligand-Receptor Docking Simulation of 1'-Oxobufuralol with CYP2D6

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | PHE120, GLU216, SER304 |

| Types of Interactions | Hydrogen Bond, Hydrophobic |

| RMSD (Å) | 1.5 |

| Note: This table is illustrative and based on typical outcomes of docking simulations. |

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that correlate with their potency. mdpi.comnih.gov

For this compound, a QSAR study would involve a dataset of analogous compounds and their measured biological activities, for example, their inhibitory effect on a particular enzyme. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. nih.gov Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. mdpi.comnih.gov A successful QSAR model can guide the design of more potent or selective molecules. nih.gov The development of a robust QSAR model involves several key steps, including data selection, descriptor calculation, model building, and rigorous validation. mdpi.com

Table 2: Key Parameters in a Typical QSAR Model

| Parameter | Description |

| r² (Coefficient of Determination) | A measure of how well the model fits the data. |

| q² (Cross-validated r²) | A measure of the model's predictive ability. |

| Molecular Descriptors | Numerical values representing properties of the molecule. |

| Note: This table outlines common parameters used to evaluate the quality of a QSAR model. |

Ligand-Receptor Docking Simulations

Spectroscopic Property Prediction and Interpretation (e.g., UV-Vis, IR, NMR)

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of molecules like this compound. oatext.com These predictions are valuable for interpreting experimental spectra and for confirming the structure of the compound.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible region. This information helps in understanding the electronic structure of 1'-Oxobufuralol.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an infrared spectrum. This allows for the identification of functional groups present in 1'-Oxobufuralol.

NMR Spectroscopy: Computational methods can predict the chemical shifts of protons and carbon atoms in a molecule, which are key parameters in Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions aid in the assignment of signals in experimental NMR spectra, providing detailed information about the molecular structure.

Advanced Computational Methodologies in Chemical Research

Beyond docking and QSAR, more advanced computational techniques provide deeper insights into the dynamic behavior and properties of molecules. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govulakbim.gov.tr For this compound, MD simulations can provide a detailed picture of its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

By simulating the trajectory of the molecule, researchers can observe how it changes its shape and how it interacts with surrounding molecules. mdpi.comnih.gov This is particularly useful for understanding the binding process to a receptor, as it can reveal the dynamic nature of the ligand-receptor complex and identify key stable and transient interactions that might be missed by static docking studies. plos.orgmdpi.com For instance, MD simulations have been used to investigate the stability of ligand-protein complexes and the role of specific amino acid residues in maintaining the binding. nih.gov

Machine learning (ML) is increasingly being used to explore the vastness of chemical space and to predict the properties of novel molecules. nih.govarxiv.org Chemical space is the immense collection of all possible molecules. nih.govchalmers.se

For a compound like 1'-Oxobufuralol, ML models can be trained on large datasets of known molecules and their properties. chemrxiv.org These trained models can then be used to:

Generate novel molecules: Generative models can propose new chemical structures that are similar to 1'-Oxobufuralol but may have improved properties. nih.gov

Predict properties: ML models can predict a wide range of properties for 1'-Oxobufuralol and its analogues, such as solubility, toxicity, and metabolic stability, without the need for experimental testing. chemrxiv.orgbiosolveit.de

Identify potential biological targets: By analyzing the structural features of 1'-Oxobufuralol, ML models can suggest potential protein targets with which it might interact.

The application of these advanced computational methods provides a comprehensive understanding of the chemical and biological characteristics of this compound, aiding in the broader context of drug metabolism and design.

Future Directions in 1 Oxobufuralol Hydrochloride Research

Exploration of Novel Synthetic Pathways and Analogues

The exploration of novel synthetic pathways for 1'-Oxobufuralol Hydrochloride and its analogues is a burgeoning area of research, driven by the need for more efficient and stereoselective production methods. Current research often relies on the metabolic transformation of bufuralol (B1668043), but future investigations are likely to focus on direct chemical synthesis to yield 1'-Oxobufuralol with high purity and specific stereochemistry.